Ticlopidine Hydrochloride
Ticlopidine Hydrochloride
Ticlopidine Hydrochloride is the hydrochloride salt form of ticlopidine, a thienopyridine derivative with anticoagulant property. Ticlopidine hydrochloride irreversibly inhibits adenosine-diphosphate (ADP)-induced platelet-fibrinogen binding by binding to the glycoprotein (GP) IIb/IIIA complex, one of the two purinergic receptors activated by ADP. Inhibition of the receptor activation causes the inhibition of adenylyl cyclase, results in decreased levels of cyclic adenosine monophosphate and thereby interferes with platelet membrane function and subsequent, platelet-platelet interaction, release of platelet granule constituents and prolongation of bleeding time.
TICLOPIDINE HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1991 and is indicated for stroke and thrombotic disease. This drug has a black box warning from the FDA.
See also: Clopidogrel (related); Ticlopidine (has active moiety).
TICLOPIDINE HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1991 and is indicated for stroke and thrombotic disease. This drug has a black box warning from the FDA.
See also: Clopidogrel (related); Ticlopidine (has active moiety).
Brand Name:
Vulcanchem
CAS No.:
53885-35-1
VCID:
VC20745601
InChI:
InChI=1S/C14H14ClNS.ClH/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14;/h1-4,6,8H,5,7,9-10H2;1H
SMILES:
Array
Molecular Formula:
C14H15Cl2NS
Molecular Weight:
300.2 g/mol
Ticlopidine Hydrochloride
CAS No.: 53885-35-1
Cat. No.: VC20745601
Molecular Formula: C14H15Cl2NS
Molecular Weight: 300.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Ticlopidine Hydrochloride is the hydrochloride salt form of ticlopidine, a thienopyridine derivative with anticoagulant property. Ticlopidine hydrochloride irreversibly inhibits adenosine-diphosphate (ADP)-induced platelet-fibrinogen binding by binding to the glycoprotein (GP) IIb/IIIA complex, one of the two purinergic receptors activated by ADP. Inhibition of the receptor activation causes the inhibition of adenylyl cyclase, results in decreased levels of cyclic adenosine monophosphate and thereby interferes with platelet membrane function and subsequent, platelet-platelet interaction, release of platelet granule constituents and prolongation of bleeding time. TICLOPIDINE HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1991 and is indicated for stroke and thrombotic disease. This drug has a black box warning from the FDA. See also: Clopidogrel (related); Ticlopidine (has active moiety). |
|---|---|
| CAS No. | 53885-35-1 |
| Molecular Formula | C14H15Cl2NS |
| Molecular Weight | 300.2 g/mol |
| IUPAC Name | 5-[(2-chlorophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride |
| Standard InChI | InChI=1S/C14H14ClNS.ClH/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14;/h1-4,6,8H,5,7,9-10H2;1H |
| Standard InChI Key | MTKNGOHFNXIVOS-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CC2=C1SC=C2)CC3=CC=CC=C3Cl.Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator